molecular formula C13H16O4S B7996852 Ethyl 2-(3,5-dimethyl-4-methoxyphenyl)sulfanyl-2-oxo-acetate

Ethyl 2-(3,5-dimethyl-4-methoxyphenyl)sulfanyl-2-oxo-acetate

Cat. No.: B7996852
M. Wt: 268.33 g/mol
InChI Key: HAVWBZGXQZRIJW-UHFFFAOYSA-N
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Description

Ethyl 2-(3,5-dimethyl-4-methoxyphenyl)sulfanyl-2-oxo-acetate is an organic compound with a complex structure that includes a sulfanyl group, a methoxy group, and an oxo-acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3,5-dimethyl-4-methoxyphenyl)sulfanyl-2-oxo-acetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,5-dimethyl-4-methoxyphenol with ethyl bromoacetate in the presence of a base to form the intermediate ethyl 2-(3,5-dimethyl-4-methoxyphenyl)acetate. This intermediate is then treated with a thiol reagent under appropriate conditions to introduce the sulfanyl group, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,5-dimethyl-4-methoxyphenyl)sulfanyl-2-oxo-acetate can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxo group can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the oxo group can produce alcohol derivatives.

Scientific Research Applications

Ethyl 2-(3,5-dimethyl-4-methoxyphenyl)sulfanyl-2-oxo-acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(3,5-dimethyl-4-methoxyphenyl)sulfanyl-2-oxo-acetate involves its interaction with specific molecular targets and pathways. The sulfanyl group can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. The methoxy and oxo groups can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity.

Comparison with Similar Compounds

Ethyl 2-(3,5-dimethyl-4-methoxyphenyl)sulfanyl-2-oxo-acetate can be compared with other similar compounds, such as:

    Ethyl 2-(3,5-dimethyl-4-hydroxyphenyl)sulfanyl-2-oxo-acetate: Similar structure but with a hydroxy group instead of a methoxy group.

    Ethyl 2-(3,5-dimethyl-4-methoxyphenyl)sulfanyl-2-hydroxy-acetate: Similar structure but with a hydroxy group instead of an oxo group.

These comparisons highlight the unique properties of this compound, particularly its combination of functional groups that contribute to its distinct chemical and biological activities.

Properties

IUPAC Name

ethyl 2-(4-methoxy-3,5-dimethylphenyl)sulfanyl-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4S/c1-5-17-12(14)13(15)18-10-6-8(2)11(16-4)9(3)7-10/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVWBZGXQZRIJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)SC1=CC(=C(C(=C1)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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